molecular formula C11H12BrF2N B13055495 2-(4-Bromophenyl)-3,3-difluoropiperidine

2-(4-Bromophenyl)-3,3-difluoropiperidine

Cat. No.: B13055495
M. Wt: 276.12 g/mol
InChI Key: VRUWGUWFCDHECK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3,3-difluoropiperidine is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,3-difluoropiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzaldehyde and 3,3-difluoropiperidine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 3,3-difluoropiperidine in the presence of a suitable catalyst, such as a Lewis acid.

    Cyclization: The intermediate product is then cyclized to form the final compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-3,3-difluoropiperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic Acid: Another bromine-containing compound with different chemical properties and applications.

    4-Bromophenylpiperazine: A structurally related compound with potential biological activities.

    2,4-Difluorophenylpiperidine: A similar compound with fluorine atoms at different positions.

Uniqueness

2-(4-Bromophenyl)-3,3-difluoropiperidine is unique due to the specific positioning of bromine and fluorine atoms, which imparts distinct chemical reactivity and potential biological activities. Its unique structure makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H12BrF2N

Molecular Weight

276.12 g/mol

IUPAC Name

2-(4-bromophenyl)-3,3-difluoropiperidine

InChI

InChI=1S/C11H12BrF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2

InChI Key

VRUWGUWFCDHECK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC=C(C=C2)Br)(F)F

Origin of Product

United States

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